molecular formula C9H14N4O B1479404 2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine CAS No. 2097972-23-9

2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine

Cat. No. B1479404
CAS RN: 2097972-23-9
M. Wt: 194.23 g/mol
InChI Key: LYPKBGHQDLKWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine, also known as 2-AEP, is an organic compound that has recently gained attention due to its potential applications in both scientific research and drug development. This compound is a derivative of azetidine, a cyclic amine that is found in many natural products, and has been found to possess a range of biological activities.

Scientific Research Applications

Plant Growth Stimulation

The compound has shown potential in agricultural chemistry as a plant growth stimulator. Preliminary biological screening indicated a significant effect in promoting plant growth, with an efficacy of 65–87% relative to heteroauxin . This suggests its utility in developing agrichemicals that could enhance crop yields and agricultural productivity.

Synthesis of Heterocyclic Derivatives

In organic synthesis , this compound serves as a precursor for creating a variety of heterocyclic derivatives. These derivatives include structures with 1,2,4-triazole, 1,3,4-oxadiazole, or furan rings . Such compounds are valuable in medicinal chemistry for their diverse biological activities.

Antimicrobial Applications

Derivatives of this compound have been explored for their antimicrobial properties . Pyrimidine-based synthetic medicines, including some derived from this compound, are widely used as antimicrobials, which are crucial in the fight against drug-resistant bacteria .

Therapeutic Potential in Medicine

The core structure of the compound is related to imidazole, which is known for its broad range of therapeutic applications . Imidazole derivatives exhibit various biological activities, such as antibacterial, antifungal, and antiviral effects, making them candidates for drug development .

Chemotherapeutic Value

The compound’s derivatives have been associated with chemotherapeutic applications . They are part of a class of compounds that have historically provided high chemotherapeutic value and have been used in the development of novel drugs for treating infectious diseases .

Development of Novel Amides

In medicinal chemistry , the compound is used to develop novel amides. These amides are synthesized using regioisomeric thiopyrimidine acetic acids as templates, leading to a library of compounds with potential therapeutic uses .

properties

IUPAC Name

2-[6-(azetidin-1-yl)pyrimidin-4-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-2-5-14-9-6-8(11-7-12-9)13-3-1-4-13/h6-7H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPKBGHQDLKWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC(=NC=N2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine
Reactant of Route 4
2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine
Reactant of Route 5
2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine
Reactant of Route 6
2-((6-(Azetidin-1-yl)pyrimidin-4-yl)oxy)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.